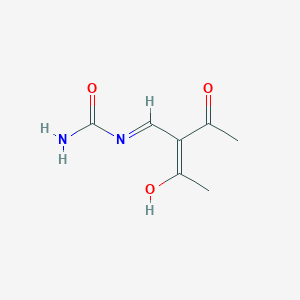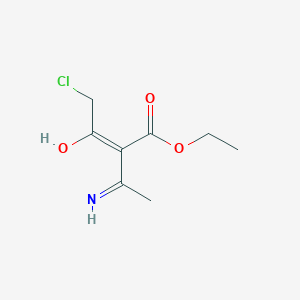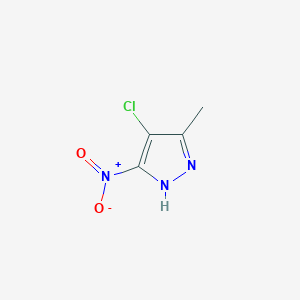
4-Chloro-3-methyl-5-nitro-1H-pyrazole
Overview
Description
“4-Chloro-3-methyl-5-nitro-1H-pyrazole” is a chemical compound1. However, detailed information about this specific compound is not readily available.
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies23. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles3. However, the specific synthesis process for “4-Chloro-3-methyl-5-nitro-1H-pyrazole” is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-methyl-5-nitro-1H-pyrazole” is not explicitly provided in the available literature. However, the structure of similar pyrazole derivatives has been discussed4.Chemical Reactions Analysis
Various chemical reactions involving pyrazole derivatives have been reported3. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles3. However, specific chemical reactions involving “4-Chloro-3-methyl-5-nitro-1H-pyrazole” are not explicitly mentioned in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-3-methyl-5-nitro-1H-pyrazole” are not explicitly provided in the available literature.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : 4-Chloro-3-methyl-5-nitro-1H-pyrazole has been used in synthesizing various derivatives. For instance, its reaction with different acid esters in the presence of potassium carbonate leads to functionalized pyrazole derivatives and bicyclic ensembles, which are promising for further chemical applications (Savosik et al., 2006).
- Chemical Reactions and Products : The compound has been involved in the synthesis of several 4-substituted-3,5-bis(2-pyridyl)-1H-pyrazoles under mild conditions, yielding high yields and characterized structures (Wei Zhang et al., 2006).
Biological and Environmental Impact
- Impact on Plants : It has been used as a plant growth regulator in citrus abscission. Studies in Arabidopsis show that it promotes starch degradation and senescence-related symptoms, influencing genes related to stress, anoxia, and detoxification (Alférez et al., 2007).
- Molecular Interactions : Investigations into the molecular structures of derivatives, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, reveal hydrogen-bonded chains and sheets, contributing to understanding the compound's interactions at a molecular level (Portilla et al., 2007).
Pharmacological and Therapeutic Applications
- Synthesis for Medical Research : Research includes synthesizing novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles, which have been evaluated for antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities, demonstrating its potential in medical research (Zapol’skii et al., 2022).
Agricultural Applications
- Uptake in Citrus Plants : Studies on the uptake and distribution of 14C-labelled 4-Chloro-3-methyl-5-nitro-1H-pyrazole in citrus fruits show its limited lateral movement and concentration primarily in the peel, with implications for agricultural practices (Kossuth et al., 1978).
Safety And Hazards
The safety and hazards associated with “4-Chloro-3-methyl-5-nitro-1H-pyrazole” are not explicitly mentioned in the available literature.
Future Directions
The future directions for the research and application of “4-Chloro-3-methyl-5-nitro-1H-pyrazole” are not explicitly mentioned in the available literature.
Please note that while I strive to provide accurate and up-to-date information, the details provided should be verified with a reliable source due to the limited availability of specific information on “4-Chloro-3-methyl-5-nitro-1H-pyrazole”.
properties
IUPAC Name |
4-chloro-3-methyl-5-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRMXEGIHGSLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344197 | |
| Record name | 4-Chloro-3-methyl-5-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methyl-5-nitro-1H-pyrazole | |
CAS RN |
512810-26-3 | |
| Record name | 4-Chloro-5-methyl-3-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-methyl-5-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417477.png)
![5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1417478.png)
![(1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B1417482.png)
![5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417486.png)
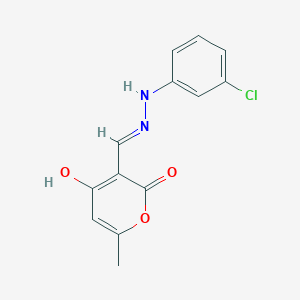
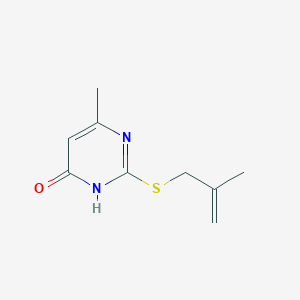
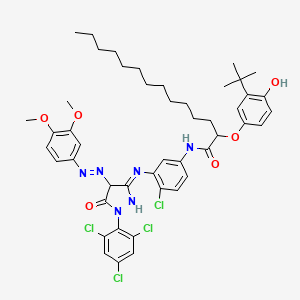


![1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1417493.png)
![2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione](/img/structure/B1417494.png)
